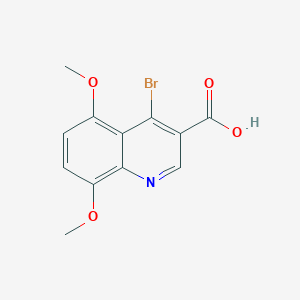
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid is a versatile chemical compound with the molecular formula C12H10BrNO4 and a molecular weight of 312.12 g/mol . This compound is known for its high purity and is widely used in various research and development applications.
Vorbereitungsmethoden
The synthesis of 4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid involves several steps. One common synthetic route includes the bromination of 5,8-dimethoxyquinoline-3-carboxylic acid under controlled conditions. The reaction typically requires the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5,8-dimethoxyquinoline-3-carboxylic acid can be compared with other similar compounds such as:
5,8-Dimethoxyquinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
4-Chloro-5,8-dimethoxyquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Iodo-5,8-dimethoxyquinoline-3-carboxylic acid: Contains an iodine atom, which may result in different biological and chemical behaviors.
This compound’s unique structure and properties make it a valuable asset in various fields of research and development.
Eigenschaften
Molekularformel |
C12H10BrNO4 |
|---|---|
Molekulargewicht |
312.12 g/mol |
IUPAC-Name |
4-bromo-5,8-dimethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI-Schlüssel |
DRWOBVBJMFIHOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)OC)N=CC(=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


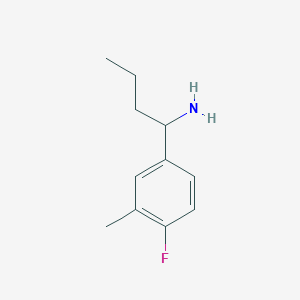
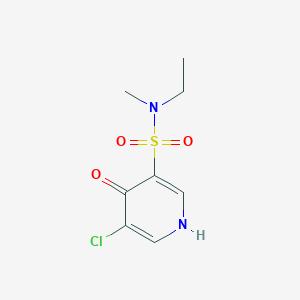
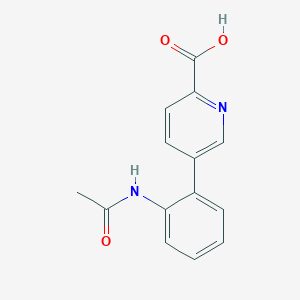
![dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13002186.png)
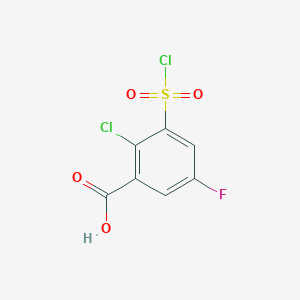
![3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13002201.png)

![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)

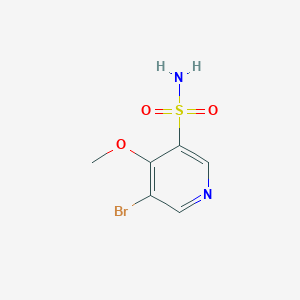
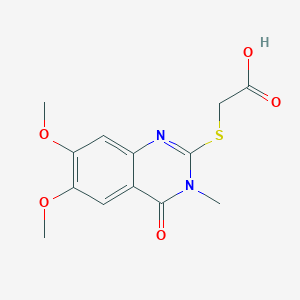
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)
![3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)
![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)
